molecular formula C14H10ClN3O B5849927 3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5849927
M. Wt: 271.70 g/mol
InChI Key: CHDFKMOIUSBGSQ-UHFFFAOYSA-N
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Description

3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a 3-chloro-4-methylphenyl group

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c1-9-4-5-10(7-12(9)15)14-17-13(18-19-14)11-3-2-6-16-8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDFKMOIUSBGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Substitution with the pyridine ring: The oxadiazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as phosphorus oxychloride (POCl3) or a similar dehydrating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzene
  • 3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]thiophene
  • 3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]furan

Uniqueness

3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and oxadiazole rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

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